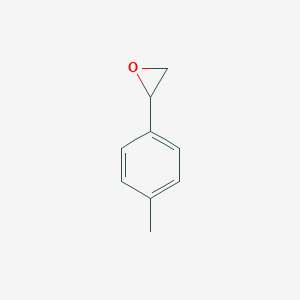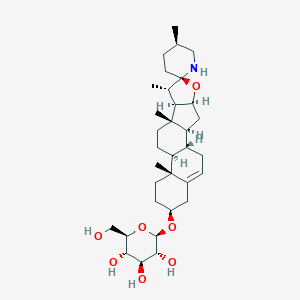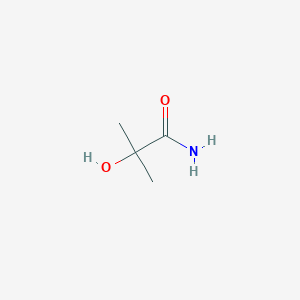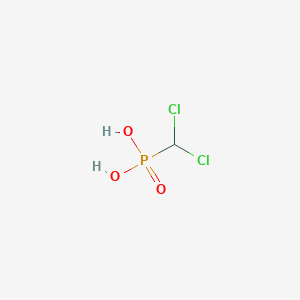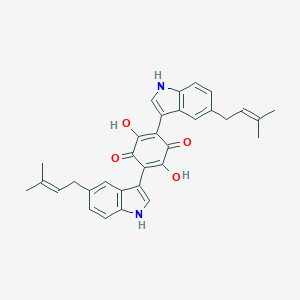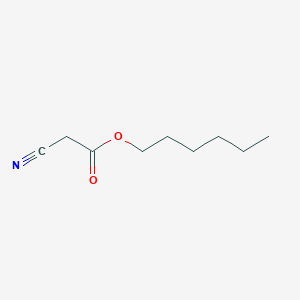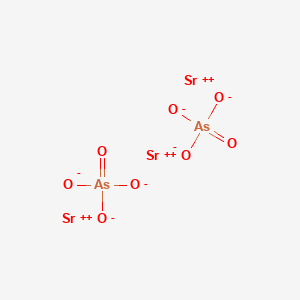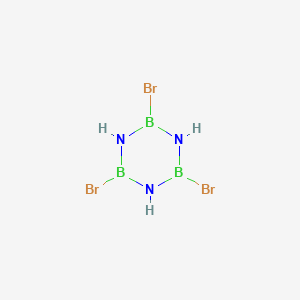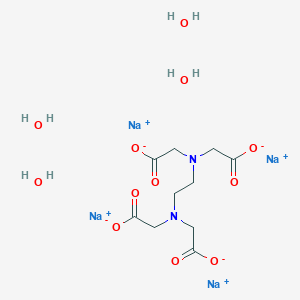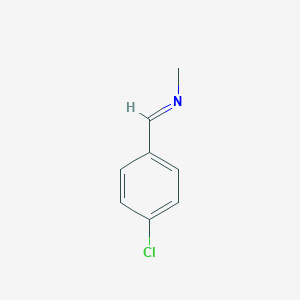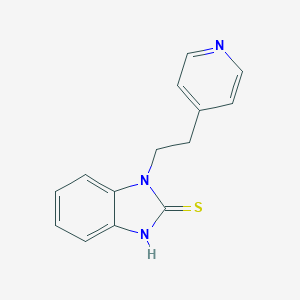
Mercaptopyridethyl benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercaptopyridethyl benzimidazole (MPB) is a small molecule inhibitor that has shown potential in various scientific research applications. MPB is a derivative of benzimidazole and contains a pyridine and thiol group. The compound has been synthesized by various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of Mercaptopyridethyl benzimidazole is not fully understood, but it is believed to inhibit specific enzymes and signaling pathways. Mercaptopyridethyl benzimidazole has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth and differentiation. Mercaptopyridethyl benzimidazole has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell survival and proliferation. In addition, Mercaptopyridethyl benzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
生化学的および生理学的効果
Mercaptopyridethyl benzimidazole has been shown to have various biochemical and physiological effects. Mercaptopyridethyl benzimidazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. Mercaptopyridethyl benzimidazole has also been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. In addition, Mercaptopyridethyl benzimidazole has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response.
実験室実験の利点と制限
Mercaptopyridethyl benzimidazole has several advantages for lab experiments, including its small size and high purity. The compound is also relatively stable and can be stored for long periods of time. However, Mercaptopyridethyl benzimidazole has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of Mercaptopyridethyl benzimidazole. One direction is to further investigate the mechanism of action of the compound and its specific targets. Another direction is to explore the potential of Mercaptopyridethyl benzimidazole as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In addition, future studies could focus on developing new derivatives of Mercaptopyridethyl benzimidazole with improved properties and efficacy.
合成法
Mercaptopyridethyl benzimidazole can be synthesized by various methods, including the reaction of 2-aminopyridine with 2-bromoethyl mercaptan in the presence of a base, or the reaction of 2-aminopyridine with 2-chloroethyl mercaptan in the presence of a base. The compound can also be synthesized by the reaction of 2-mercaptobenzimidazole with 2-bromoethyl pyridine in the presence of a base. These methods have been reported to yield Mercaptopyridethyl benzimidazole in good yields and purity.
科学的研究の応用
Mercaptopyridethyl benzimidazole has shown potential in various scientific research applications, including cancer therapy, neurodegenerative diseases, and infectious diseases. Mercaptopyridethyl benzimidazole has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Mercaptopyridethyl benzimidazole has also been shown to have neuroprotective effects and has potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Mercaptopyridethyl benzimidazole has been shown to have antibacterial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
特性
CAS番号 |
13083-37-9 |
|---|---|
製品名 |
Mercaptopyridethyl benzimidazole |
分子式 |
C14H13N3S |
分子量 |
255.34 g/mol |
IUPAC名 |
3-(2-pyridin-4-ylethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H13N3S/c18-14-16-12-3-1-2-4-13(12)17(14)10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,18) |
InChIキー |
GLGXJLSKHKTERR-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(N2CCC3=CC=NC=C3)S |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |
正規SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |
その他のCAS番号 |
13083-37-9 |
同義語 |
2-mercapto-1-(beta-4-pyridethyl)benzimidazole 2-mercapto-1-(beta-pyridylethyl)benzimidazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




